An In-Depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 590360-27-3
Abstract
5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its structural motifs, including a chlorinated benzaldehyde core and a 4-chlorobenzyl ether linkage, are frequently encountered in molecules with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and established applications of this compound, with a particular focus on its role as a precursor to potential therapeutic agents. Drawing on established synthetic protocols and pharmacological studies of analogous compounds, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical building block.
Introduction
The strategic incorporation of halogen atoms, particularly chlorine, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The presence of chlorine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, in turn, are fundamental scaffolds for the synthesis of a wide array of pharmaceuticals and other fine chemicals. The compound 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde combines these features, presenting a unique molecular architecture for the exploration of novel chemical entities. This guide will detail the synthetic pathways to access this molecule, its key chemical and physical characteristics, and its demonstrated potential in the development of anticancer agents.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key data for 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 590360-27-3 | [2][3] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2][3] |
| Molecular Weight | 281.14 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Data not readily available in cited literature. |
Note: While specific experimental data for the melting point and detailed spectroscopic analysis of the title compound are not widely published, the provided information is based on data from chemical suppliers and analogous compounds.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde would be confirmed by standard spectroscopic methods. Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.
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¹H NMR (400 MHz, CDCl₃):
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δ ~10.4 ppm (s, 1H, -CHO)
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δ ~7.8 ppm (d, 1H, Ar-H)
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δ ~7.5 ppm (dd, 1H, Ar-H)
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δ ~7.4 ppm (d, 2H, Ar-H, chlorobenzyl)
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δ ~7.3 ppm (d, 2H, Ar-H, chlorobenzyl)
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δ ~7.0 ppm (d, 1H, Ar-H)
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δ ~5.2 ppm (s, 2H, -OCH₂-)
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¹³C NMR (100 MHz, CDCl₃):
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δ ~189 ppm (C=O)
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δ ~160 ppm (C-OAr)
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δ ~135-133 ppm (Ar-C)
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δ ~130-128 ppm (Ar-CH)
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δ ~125 ppm (Ar-C)
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δ ~115 ppm (Ar-CH)
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δ ~71 ppm (-OCH₂-)
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Synthesis and Reaction Mechanisms
The most logical and widely employed method for the synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide.
The Williamson Ether Synthesis Approach
The synthesis proceeds in two conceptual steps: the formation of a phenoxide from a substituted phenol and its subsequent reaction with an alkyl halide.
Caption: General workflow for the Williamson ether synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of analogous benzyloxybenzaldehyde derivatives.[4]
Materials:
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5-Chloro-2-hydroxybenzaldehyde
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4-Chlorobenzyl chloride
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Potassium carbonate (K₂CO₃), anhydrous
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Potassium iodide (KI), catalytic amount
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Deionized water
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.) and a catalytic amount of potassium iodide.
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Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
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Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.
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Heat the mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers and wash sequentially with deionized water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde.
Causality Behind Experimental Choices:
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Base and Solvent: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and promotes the Sₙ2 reaction. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without being overly reactive towards the aldehyde functionality.
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Catalyst: Potassium iodide acts as a catalyst through the Finkelstein reaction, transiently converting the benzyl chloride to the more reactive benzyl iodide, thereby accelerating the reaction rate.
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Workup: The aqueous workup is necessary to remove the inorganic salts and DMF. Washing with brine helps to break any emulsions and further dry the organic layer.
Applications in Drug Discovery and Development
While 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is primarily a synthetic intermediate, its structural analogs have shown significant promise as anticancer agents.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
A study by Lin et al. (2005) investigated a series of benzyloxybenzaldehyde derivatives for their anticancer activity against the human promyelocytic leukemia (HL-60) cell line.[4] Notably, the closely related compound, 2-[(4-chlorobenzyl)oxy]benzaldehyde, exhibited significant cytotoxic activity.
Key Findings from the Study:
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Several benzyloxybenzaldehyde derivatives, including those with chloro-substituents on the benzyl ring, displayed potent activity at micromolar concentrations.
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The mechanism of action was determined to involve the induction of apoptosis.
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These compounds were also found to arrest the cell cycle at the G2/M phase and lead to a loss of mitochondrial membrane potential, further supporting an apoptotic pathway.
The structural similarity of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde to these active compounds suggests its potential as a valuable precursor for the synthesis of novel anticancer drug candidates. The presence of the additional chloro-substituent on the benzaldehyde ring could further enhance its biological activity or modulate its pharmacological properties.
Sources
- 1. 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 3457031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
